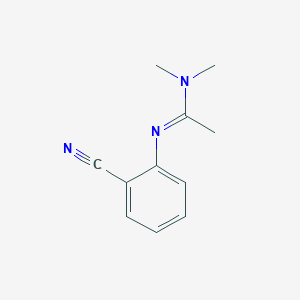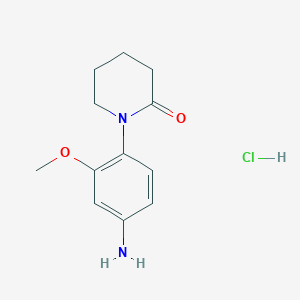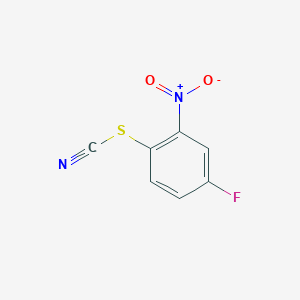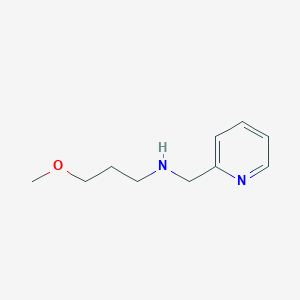
(E)-N'-(2-cyanophenyl)-N,N-dimethylethenimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-3-(2-cyanophenyl)acrylic acid” is a cinnamic acid derivative having a cyano substituent at the 2-position of the phenyl ring . It’s a conjugate acid of a 2-cyanocinnamate .
Synthesis Analysis
The synthesis of “(E)-3-(2-cyanophenyl)acrylic acid” can be achieved from Malonic acid and 2-Cyanobenzaldehyde . Another synthesis method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular formula of “(E)-3-(2-cyanophenyl)acrylic acid” is C10H7NO2 . For a more detailed structural analysis, single-crystal X-ray diffraction studies would be needed.
Chemical Reactions Analysis
Pinacol boronic esters, which are related to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation has been reported .
Physical And Chemical Properties Analysis
“(E)-3-(2-cyanophenyl)acrylic acid” has a melting point of 256 °C and a predicted boiling point of 383.9±25.0 °C. Its predicted density is 1.26±0.1 g/cm3 .
Applications De Recherche Scientifique
- Carcinoembryonic Antigen (CEA) , encoded by the CEA gene, is a glycoprotein expressed during fetal development and re-expressed in intestinal carcinomas and other tumors. CEA66953, being a CEA-related compound, has been investigated for its potential as a tumor marker in adenocarcinomas . Researchers have used CEA antibodies labeled with fluorochromes (such as PE) for flow cytometry analysis to identify CEA expression in cancer cells .
- CEA66953 and related compounds have been studied for their ability to sensitize cancer cells to chemotherapy. Brevilin A, a natural sesquiterpene lactone derived from Centipeda minima (a plant source similar to CEA66953), has shown promise in this regard . Understanding how CEA66953 interacts with chemotherapy agents could enhance treatment efficacy.
Cancer Research and Diagnosis
Chemotherapy Sensitization
Invitrogen Anti-CEA Recombinant Monoclonal (061), Catalog # MA5-46723. Tested in Flow Cytometry (Flow) applications. Link A review of the research applications of Centipeda minima. Link
Safety And Hazards
Orientations Futures
Cyano-capped molecules, which include compounds with cyano groups, are versatile organic materials. They are extensively used as active layers of solar cells and light-emitting diodes, as well as materials with high second- and third-order nonlinearities . Future research may focus on further exploring the potential applications of these compounds.
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N,N-dimethylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(14(2)3)13-11-7-5-4-6-10(11)8-12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVKZWBSLDLRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-cyanophenyl)-N,N-dimethylethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-3-[(2,4-dimethoxyphenyl)amino]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2646045.png)

![5-Oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylic acid hydrate](/img/no-structure.png)
![6-Chloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]quinazolin-4-amine](/img/structure/B2646051.png)
![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646053.png)

![N-(3-fluoro-4-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2646056.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)

![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)

